1-Phenylhex-5-en-3-yl trifluoroacetate
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Overview
Description
1-Phenylhex-5-en-3-yl trifluoroacetate is an organic compound characterized by the presence of a phenyl group, a hexenyl chain, and a trifluoroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylhex-5-en-3-yl trifluoroacetate typically involves the esterification of 1-Phenylhex-5-en-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Phenylhex-5-en-3-yl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: 1-Phenylhex-5-en-3-one or 1-Phenylhex-5-enoic acid
Reduction: 1-Phenylhex-5-en-3-ol
Substitution: Various substituted phenylhexenyl derivatives
Scientific Research Applications
1-Phenylhex-5-en-3-yl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylhex-5-en-3-yl trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The phenyl and hexenyl groups contribute to its overall chemical properties and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylhex-5-en-3-yl acetate
- 1-Phenylhex-5-en-3-yl propionate
- 1-Phenylhex-5-en-3-yl butyrate
Uniqueness
1-Phenylhex-5-en-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties compared to other esters
Properties
CAS No. |
113002-60-1 |
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Molecular Formula |
C14H15F3O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-phenylhex-5-en-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H15F3O2/c1-2-6-12(19-13(18)14(15,16)17)10-9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
InChI Key |
RPJRHDGGWXPFQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCC1=CC=CC=C1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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